molecular formula C16H27NO4 B1284113 3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid CAS No. 170228-81-6

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid

Cat. No.: B1284113
CAS No.: 170228-81-6
M. Wt: 297.39 g/mol
InChI Key: ZDWMIWSOZZMELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid (CAS: 170228-81-6) is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 3 and a carboxylic acid group at position 9. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and anticancer agents .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)6-4-12(5-7-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMIWSOZZMELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570292
Record name 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170228-81-6
Record name 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Formation

The spirocyclic core is commonly synthesized starting from N-benzyl piperidine-4-ketone and ethyl cyanoacetate or related precursors. The process involves:

  • Formation of a dicyanocarbodiimide intermediate in a cholamine solution.
  • Selective acidic hydrolysis and decarboxylation to yield a carbon imide intermediate.
  • Reduction using lithium aluminum hydride to obtain diamine intermediates.
  • Subsequent cyclization to form the 3,9-diaza spiro[5.5]undecane skeleton.

This method is described in patent CN101255159A, which reports high yields and selectivity in forming the spirocyclic framework.

Introduction of the Boc Protecting Group

The Boc group is introduced to protect the nitrogen atom at the 3-position. The typical procedure involves:

  • Dissolving the spirocyclic amine intermediate in anhydrous dichloromethane.
  • Cooling the solution in an ice bath.
  • Adding triethylamine as a base.
  • Slowly adding di-tert-butyl dicarbonate (Boc2O) dissolved in dichloromethane dropwise.
  • Stirring the reaction mixture at room temperature for 1–2 hours.
  • Workup by washing with water and drying to obtain the Boc-protected intermediate.

This step achieves high conversion (up to 96% yield) and purity after column chromatography purification.

Hydrogenolysis to Remove Benzyl Protecting Group

If the starting material contains a benzyl protecting group on the nitrogen, it is removed by catalytic hydrogenation:

  • Dissolving the Boc-protected benzyl intermediate in dehydrated alcohol (e.g., ethanol).
  • Adding 10% palladium on carbon catalyst.
  • Stirring under hydrogen pressure (50 psi) at 50 °C for 16 hours.
  • Monitoring by TLC to confirm completion.
  • Filtering off the catalyst and evaporating the solvent.
  • Salification with 1M hydrochloric acid in diethyl ether to isolate the product.

This step yields the desired Boc-protected 3-azaspiro[5.5]undecane-9-carboxylic acid with yields around 80–84%.

Oxidation and Functional Group Transformations

In some synthetic routes, oxidation of hydroxy derivatives to keto or carboxylic acid functionalities is performed using reagents such as tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) in tetrahydrofuran (THF) under inert atmosphere at room temperature. This method provides efficient oxidation with good yields (~80%).

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Spirocyclic core formation N-benzyl piperidine-4-ketone + ethyl cyanoacetate, cholamine solution, acidic hydrolysis, LiAlH4 reduction 80–98 High selectivity, patented method
2 Boc protection Boc2O, triethylamine, DCM, 0–25 °C, 1–2 h 96 Column chromatography purification
3 Hydrogenolysis (benzyl removal) Pd/C catalyst, H2 (50 psi), ethanol, 50 °C, 16 h 80–84 TLC monitored, salification step
4 Oxidation (hydroxy to keto) TPAP, NMO, THF, inert atmosphere, room temperature ~80 Mild oxidation, good yield

Research Findings and Notes

  • The Boc protecting group enhances the compound's stability and solubility in organic solvents, facilitating further synthetic transformations.
  • The spirocyclic structure imparts conformational rigidity, which is valuable in medicinal chemistry for drug design.
  • The synthetic methods reported provide high yields and purity, suitable for scale-up and industrial applications.
  • Oxidation using TPAP/NMO is preferred for mild conditions and minimal side reactions compared to harsher oxidants.
  • Hydrogenolysis conditions are optimized to avoid Boc group cleavage while efficiently removing benzyl groups.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Recent studies have highlighted the compound's role in enhancing the efficacy of existing antibiotics. For instance, it has been shown to potentiate the activity of aztreonam against metallo-β-lactamase-producing Pseudomonas aeruginosa. The combination of this compound with aztreonam resulted in an eight-fold decrease in the minimum inhibitory concentration (MIC), showcasing its potential as an adjuvant in antibiotic therapy .

Pharmacokinetics:
The pharmacokinetic profile of 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid indicates favorable absorption and distribution characteristics. In vivo studies on rats demonstrated a significant increase in plasma concentration following both intravenous and oral administration, suggesting its viability for therapeutic use .

Toxicity Assessment:
Toxicity studies have indicated that the compound exhibits low toxicity levels up to certain concentrations, making it a candidate for further development in drug formulation without severe adverse effects .

Organic Synthesis

Building Block for Complex Molecules:
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique spirocyclic structure allows for diverse modifications that can lead to various derivatives with potential biological activities. The tert-butoxycarbonyl (Boc) protecting group is particularly useful for protecting amines during synthesis, facilitating the construction of complex architectures in organic chemistry .

Case Studies and Research Findings

Study Findings Implications
Potentiation of AztreonamDemonstrated significant reduction in MIC against resistant strains of Pseudomonas aeruginosa when combined with this compound.Suggests potential use as a co-treatment to combat antibiotic resistance.
Pharmacokinetic StudiesShowed favorable bioavailability and plasma concentration profiles after administration in rats.Indicates potential for therapeutic applications and further clinical development.
Toxicity StudiesRevealed low toxicity up to 128 mg/L in vitro, with no significant adverse effects observed at higher doses.Supports safety for use in drug formulation and further research into its therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₆H₂₇NO₄
  • Molecular Weight : 297.39 g/mol
  • Solubility: Slightly soluble in chloroform, methanol, and DMSO .
  • Storage : Requires dry, room-temperature conditions .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights structural analogues of the target compound, emphasizing differences in substituents and their impact on physicochemical properties:

Compound Name CAS Number Key Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid 170228-81-6 -COOH at C9 C₁₆H₂₇NO₄ 297.39 Drug intermediate; anticancer research
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 -C=O (keto) at C9 C₁₅H₂₅NO₃ 267.37 Precursor for hydrogenation to hydroxy derivatives
9-(tert-Butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid 1160246-98-9 -O- in spiro ring C₁₅H₂₅NO₅ 299.36 Enhanced polarity; potential for CNS-targeting drugs
tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate 918644-73-2 -OH at C9 C₁₅H₂₇NO₃ 269.40 Intermediate for oxidation to ketone derivatives
tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate 1272758-41-4 -NH₂ at C9 C₁₅H₂₈N₂O₂ 268.40 Amine functionality for peptide coupling

Reactivity Trends :

  • The carboxylic acid group (-COOH) in the target compound enables direct amide/ester formation, critical for drug conjugates .
  • The Boc group is stable under basic conditions but cleaved under acidic (e.g., HCl/MeOH) or thermal conditions .

Biological Activity

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid (CAS Number: 170228-81-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H27NO4C_{16}H_{27}NO_{4} with a molecular weight of approximately 297.39 g/mol. The compound is characterized by a spirocyclic structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC16H27NO4C_{16}H_{27}NO_{4}
Molecular Weight297.39 g/mol
CAS Number170228-81-6
Purity≥95%

Antimicrobial Properties

Research has indicated that compounds with spirocyclic structures often exhibit antimicrobial activity. A study demonstrated that derivatives of azaspiro compounds show potential against various bacterial strains, suggesting that this compound may possess similar properties, although specific data on this compound is limited.

Neuroprotective Effects

There is emerging evidence that spirocyclic compounds can have neuroprotective effects. A related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has shown promise in protecting neuronal cells from oxidative stress, indicating that the spiro structure may confer protective benefits in neurodegenerative conditions.

Enzyme Inhibition

Studies have suggested that azaspiro compounds can act as enzyme inhibitors, particularly in the context of metabolic pathways related to cancer and inflammation. While direct studies on the inhibition capacity of this compound are scarce, its structural analogs have demonstrated such activity.

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A recent study focused on the synthesis of various stereoisomers of azaspiro compounds, including derivatives similar to this compound. The researchers utilized optimized reaction conditions to enhance yield and purity, which is crucial for assessing biological activity .
  • Biological Assays :
    • In vitro assays conducted on related azaspiro compounds revealed significant inhibition of certain bacterial strains and potential anti-inflammatory effects . These findings suggest that further investigation into this compound could yield valuable insights into its therapeutic applications.

Q & A

Q. Critical Parameters :

  • Temperature Control : Lower temperatures (-60°C) minimize side reactions during cyclization.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
  • Yield Optimization : Adjusting stoichiometry of alkylating agents (e.g., methyl vinyl ketone) improves yields to ~70–80% .

How can X-ray crystallography resolve stereochemical ambiguities in the spiro[5.5]undecane core?

Advanced Research Focus
Stereochemical assignments require single-crystal X-ray diffraction. The SHELX suite (e.g., SHELXL) is widely used for refinement:

  • Data Collection : High-resolution (<1.0 Å) data at synchrotron facilities reduce thermal motion artifacts .
  • Enantiomorph-Polarity Analysis : Flack parameter (η) or Rogers’ η test identifies correct chiral centers. For near-centrosymmetric structures, the x parameter (incoherent scattering model) avoids false chirality assignments .
  • Case Study : A derivative with a similar spirocyclic structure (CAS: 2306254-66-8) showed R-factor convergence <5% using SHELXL .

Table 1 : Crystallographic Data for a Related Spirocyclic Compound

ParameterValue
Space GroupP2₁2₁2₁
R-factor (%)4.2
Flack Parameter0.02(3)
Resolution (Å)0.78

How do conflicting NMR data arise in characterizing spirocyclic intermediates, and how can they be resolved?

Advanced Research Focus
Discrepancies often stem from dynamic ring puckering or rotameric equilibria. For example:

  • 3-Azaspiro[5.5]undecan-9-one (CAS: 873924-08-4) : ¹H-NMR shows splitting at δ 2.06–2.33 ppm due to axial/equatorial proton exchange in THF-d₈. Variable-temperature NMR (-40°C) freezes conformers, resolving peaks .
  • Quantitative Analysis : Integration of ¹³C DEPT-135 spectra distinguishes quaternary carbons from CH/CH₂ groups, confirming ring connectivity .

Table 2 : Key NMR Assignments for 3-Azaspiro[5.5]undecane Derivatives

Proton/Carbonδ (ppm)MultiplicityAssignment
H3, H52.06–2.33t (J=5.3 Hz)Axial protons
C4114.0sSpiro carbon

What strategies mitigate low yields in the synthesis of Boc-protected spirocyclic analogs for drug discovery?

Advanced Research Focus
Yield limitations often arise from steric hindrance or competing side reactions. Mitigation approaches include:

  • Microwave-Assisted Synthesis : Reduces reaction time for Boc deprotection/alkylation steps (e.g., 150°C, 20 min vs. 24 h conventional) .
  • Catalytic Optimization : Use of Pd(OAc)₂/Xantphos in Buchwald-Hartwig couplings improves yields of aryl-substituted derivatives (e.g., 9-(6-chloropyrimidin-4-yl) analogs) to >85% .
  • Solvent Screening : Switching from THF to DMF enhances solubility of bulky intermediates .

Case Study : A METTL3 inhibitor candidate (CAS: 2306253-66-5) achieved 92% yield via optimized Boc deprotection in TFA/DCM (1:1) .

How can computational modeling predict the biological activity of spirocyclic derivatives?

Advanced Research Focus
Docking studies (e.g., AutoDock Vina) and MD simulations guide target prioritization:

  • Target Selection : The spiro[5.5]undecane scaffold shows affinity for kinases (e.g., METTL3) due to its rigid, lipophilic core .
  • Pharmacophore Mapping : Key interactions include hydrogen bonding with the carboxylic acid group (pKa ~4.5) and hydrophobic contacts with the tert-butyl moiety .
  • ADMET Prediction : LogP values ~2.5 (calculated via ChemAxon) suggest moderate blood-brain barrier permeability .

Table 3 : Predicted Binding Affinities for METTL3 Inhibitors

CompoundΔG (kcal/mol)Ki (nM)
Parent Spirocycle-9.2150
Chloropyrimidine Analog-11.512

What analytical techniques validate the absence of process-related impurities in spirocyclic APIs?

Basic Research Focus
HPLC-MS and chiral chromatography ensure compliance with ICH Q3A/B guidelines:

  • HPLC Conditions : C18 column (4.6 × 250 mm), 0.1% TFA in H₂O/MeCN gradient, 1.0 mL/min. Detect impurities at 210 nm .
  • MS Identification : ESI+ mode identifies tert-butyl cleavage products (m/z 297→241) .
  • Chiral Purity : Use of Chiralpak IA column (heptane/ethanol 90:10) resolves enantiomers (RRT 1.8–2.1) .

How do steric effects influence the reactivity of the Boc-protected amine in cross-coupling reactions?

Advanced Research Focus
The tert-butyl group creates steric hindrance (~7.5 Å van der Waals radius), necessitating tailored conditions:

  • Suzuki-Miyaura Coupling : Use of Pd(dppf)Cl₂ with K₃PO₄ in dioxane/H₂O (3:1) at 100°C achieves >80% yield for aryl boronic acid partners .
  • Boc Deprotection Challenges : TFA/DCM (1:1) at 0°C minimizes carbocation formation, preserving the spirocyclic core .

What safety protocols are critical for handling tert-butoxycarbonyl reagents in large-scale synthesis?

Q. Basic Research Focus

  • PPE Requirements : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Ventilation : Use fume hoods (≥0.5 m/s face velocity) during Boc₂O reactions to prevent inhalation of tert-butyl alcohol byproducts .
  • Spill Management : Neutralize acid residues with NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.